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Compound of Interest

Compound Name: Fosizensertib

Cat. No.: B15583315 Get Quote

A note on the initial query: The compound "Fosizensertib" was not identified in a

comprehensive search of scientific literature and clinical trial databases. It is likely a misspelling

of a known DNA Damage Response (DDR) inhibitor. Given the common "-sertib" suffix for

kinase inhibitors, this guide provides a comparative analysis of two prominent Ataxia

Telangiectasia and Rad3-related (ATR) kinase inhibitors, Berzosertib (M6620/VX-970) and

Ceralasertib (AZD6738), and the Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor

AZD1390. These compounds are at the forefront of clinical development and represent key

strategies for targeting DDR pathways in oncology.

This guide is intended for researchers, scientists, and drug development professionals, offering

a detailed comparison of the mechanisms of action, preclinical and clinical efficacy, and

experimental protocols for these DDR inhibitors.

Mechanism of Action: Targeting Key DDR Kinases
The DDR is a complex signaling network that detects and repairs DNA damage, ensuring

genomic stability. Cancer cells often have defects in DDR pathways, making them reliant on the

remaining intact pathways for survival. Inhibiting these key pathways can lead to synthetic

lethality, where the combination of a cancer-specific DDR defect and a DDR inhibitor is

selectively toxic to cancer cells.

ATR and ATM Kinases: Central Regulators of the DDR
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ATR and ATM are apical kinases in the DDR pathway. ATR is primarily activated by single-

stranded DNA (ssDNA) breaks and replication stress, while ATM responds to double-strand

breaks (DSBs).[1] Both kinases phosphorylate a cascade of downstream targets to initiate cell

cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

Berzosertib and Ceralasertib are potent and selective inhibitors of ATR kinase.[2][3] By

blocking ATR, these drugs prevent the phosphorylation of its primary downstream target,

Checkpoint Kinase 1 (CHK1), leading to the abrogation of the G2/M cell cycle checkpoint

and the collapse of replication forks.[2][4] This results in the accumulation of DNA damage

and mitotic catastrophe in cancer cells, particularly those with high levels of replication stress

or defects in other DDR pathways like ATM deficiency.[2][5]

AZD1390 is a highly potent and selective inhibitor of ATM kinase.[6] It blocks ATM-dependent

signaling in response to DSBs, preventing the activation of downstream effectors involved in

cell cycle checkpoints and DNA repair.[6][7] AZD1390 is particularly effective as a

radiosensitizer, as it prevents the repair of radiation-induced DSBs.[8] Its ability to cross the

blood-brain barrier also makes it a promising agent for treating brain tumors.[6][8]

Preclinical Data: A Head-to-Head Comparison
The following tables summarize the preclinical activity of Berzosertib, Ceralasertib, and

AZD1390.
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Inhibitor Target
IC50 (Cell-
free)

Cellular
IC50 (p-
CHK1/p-
KAP1)

Key
Preclinical
Findings

References

Berzosertib

(M6620)
ATR ~19 nM

Not widely

reported

Potent

radiosensitize

r and

chemosensiti

zer.

Synergistic

with

topoisomeras

e inhibitors

and platinum

agents.

Induces

apoptosis in

ATM-deficient

cells.

[5][9]

Ceralasertib

(AZD6738)
ATR 1 nM

74 nM (p-

CHK1)

Orally

bioavailable.

Synergistic

with PARP

inhibitors

(Olaparib)

and

chemotherap

y. Shows

monotherapy

activity in

ATM-deficient

models.

[10][11]

AZD1390 ATM 0.58 nM 0.78 nM (p-

KAP1)

Brain-

penetrant.

Potent

radiosensitize

[7][8][12]
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r in

glioblastoma

and lung

cancer

models.

Induces G2

cell cycle

arrest and

apoptosis in

combination

with radiation.

Table 1: In Vitro Potency and Key Preclinical Findings
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Inhibitor Cancer Model
Combination
Agent

Outcome References

Berzosertib

(M6620)

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

Cisplatin /

Radiation

Synergistic

decrease in cell

viability and

colony formation.

[9]

Colorectal

Cancer (ATM-

deficient)

Monotherapy
Tumor

regression.
[13]

Ceralasertib

(AZD6738)

ATM-deficient

NSCLC

Xenograft

Cisplatin
Rapid tumor

regression.
[10]

Patient-Derived

Xenografts
Carboplatin

Enhanced tumor

growth inhibition

and regression.

[14]

AZD1390

Orthotopic

Glioblastoma

Model

Radiation

Significant tumor

regression and

increased

survival.

[8][12]

Orthotopic Lung-

Brain Metastasis

Model

Radiation

Increased animal

survival

compared to

radiation alone.

[12]

Table 2: In Vivo Efficacy in Preclinical Models

Clinical Data Summary
Berzosertib, Ceralasertib, and AZD1390 are all currently in clinical development, with promising

early results.
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Inhibitor Phase Cancer Type(s)
Key Clinical
Findings

References

Berzosertib

(M6620)
Phase I/II

Advanced Solid

Tumors, Small

Cell Lung Cancer

(SCLC), Ovarian

Cancer

Monotherapy

showed a

complete

response in one

patient with ATM-

deficient

colorectal

cancer. In

combination with

topotecan in

SCLC, an ORR

of 36% was

observed.

Combination with

cisplatin was

well-tolerated

with preliminary

clinical activity.

[15][16]

Ceralasertib

(AZD6738)
Phase I/II

Advanced Solid

Tumors, Gastric

Cancer, NSCLC

Monotherapy

stabilized tumor

growth in over

50% of patients

in the PATRIOT

trial. In

combination with

paclitaxel in

melanoma, an

ORR of 33.3%

was observed.

Combination with

durvalumab in

gastric cancer

showed an ORR

of 22.6%.

[17][18][19]
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AZD1390 Phase I

Advanced Solid

Tumors,

Glioblastoma

Currently in

Phase I trials as

a radiosensitizer,

particularly for

brain tumors.

Data on clinical

efficacy is

emerging.

[8]

Table 3: Overview of Clinical Trial Data

Signaling Pathway and Experimental Workflow
Diagrams
DDR Signaling Pathways
The following diagrams illustrate the points of intervention for ATR and ATM inhibitors within the

DNA Damage Response pathway.
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Caption: Simplified DDR pathways showing the intervention points of ATR and ATM inhibitors.

Experimental Workflow: Preclinical Evaluation of DDR
Inhibitors
This diagram outlines a typical workflow for the preclinical assessment of a DDR inhibitor.
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In Vitro Evaluation

In Vivo Evaluation

Biochemical Kinase Assay
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Cell Viability/Proliferation Assay
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(Long-term cell survival)
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Antitumor Efficacy Studies
(Monotherapy & Combination)

Pharmacokinetics (PK) &
Pharmacodynamics (PD) Studies
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Caption: A standard workflow for the preclinical evaluation of DDR inhibitors.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.

Western Blot for DDR Pathway Markers
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Objective: To assess the inhibition of ATR or ATM signaling by measuring the phosphorylation

of downstream targets.

Methodology:

Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat

cells with the DDR inhibitor at various concentrations for a specified duration (e.g., 1-24

hours). Include a positive control (e.g., a DNA damaging agent like hydroxyurea for ATR

activation or ionizing radiation for ATM activation).

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors. Quantify protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies

include:

p-CHK1 (Ser345) for ATR activity

p-KAP1 (Ser824) for ATM activity

γH2AX (p-H2AX Ser139) as a general marker of DNA damage

Total CHK1, Total ATM, and a loading control (e.g., β-actin, GAPDH)

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature. Visualize the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Clonogenic Survival Assay
Objective: To determine the long-term effect of a DDR inhibitor on the ability of single cells to

form colonies, assessing cytotoxicity.[20][21]

Methodology:
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Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells into 6-

well plates. The number of cells seeded will vary depending on the expected toxicity of the

treatment.

Treatment: After allowing the cells to attach (typically 24 hours), treat them with the DDR

inhibitor, radiation, or a combination.[22]

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a

solution like 10% formalin. Stain the colonies with 0.5% crystal violet.[23]

Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each

treatment condition. Plot the surviving fraction against the drug concentration or radiation

dose to generate a cell survival curve.

Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of DDR inhibitors on cell cycle distribution.[24]

Methodology:

Cell Culture and Treatment: Treat cells with the DDR inhibitor for a defined period (e.g., 24-

72 hours).

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70%

ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.[25]

Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing a

DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of

double-stranded RNA).[26][27]

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is

proportional to the fluorescence intensity.
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Data Analysis: Gate the cell populations to distinguish cells in G0/G1, S, and G2/M phases of

the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the

inhibitor on cell cycle progression.

Conclusion
Berzosertib, Ceralasertib, and AZD1390 are promising DDR inhibitors with distinct but

complementary mechanisms of action. The ATR inhibitors, Berzosertib and Ceralasertib, have

demonstrated broad potential in tumors with high replication stress and are being extensively

evaluated in combination with various DNA damaging agents. AZD1390, a brain-penetrant ATM

inhibitor, holds particular promise as a radiosensitizer for the treatment of brain tumors. The

continued preclinical and clinical investigation of these and other DDR inhibitors will further

refine their therapeutic applications and contribute to the development of more effective and

personalized cancer treatments.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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